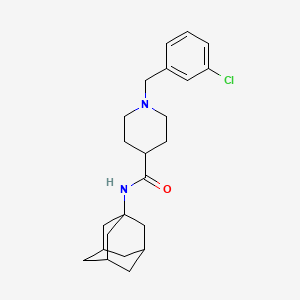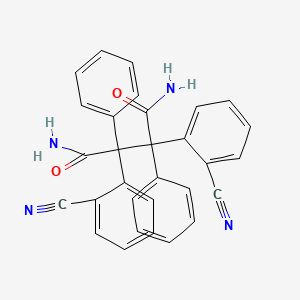
N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide
説明
N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide, also known as ACPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. ACPD is a piperidine derivative that acts as an agonist at the metabotropic glutamate receptor, which plays a vital role in the central nervous system.
作用機序
N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide acts as an agonist at the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately results in the modulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to modulate synaptic transmission in the central nervous system, leading to the modulation of synaptic plasticity, learning, and memory. N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is its ability to modulate the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity, learning, and memory. However, one of the limitations of using N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
将来の方向性
There are several potential future directions for the study of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide. One potential direction is the development of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide's effects on other neurotransmitter systems, which could lead to the development of novel therapeutic agents for the treatment of various neurological disorders.
Conclusion
In conclusion, N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its ability to modulate the metabotropic glutamate receptor. N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. While N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, it also has potential limitations, including toxicity. There are several potential future directions for the study of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide, including the development of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide-based therapies for the treatment of neurodegenerative diseases and the study of N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide's effects on other neurotransmitter systems.
科学的研究の応用
N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied in scientific research due to its ability to modulate the metabotropic glutamate receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory, making it a potential target for the treatment of various neurological disorders. N-1-adamantyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-adamantyl)-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O/c24-21-3-1-2-16(11-21)15-26-6-4-20(5-7-26)22(27)25-23-12-17-8-18(13-23)10-19(9-17)14-23/h1-3,11,17-20H,4-10,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZJBTCXGYTYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4888402.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4888417.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4888423.png)
![N-cyclopropyl-1'-[2-(methylthio)benzoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4888427.png)
![N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B4888432.png)
![N-[4-(benzyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B4888438.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4888443.png)
![2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,2-oxazinane](/img/structure/B4888444.png)



![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4888499.png)